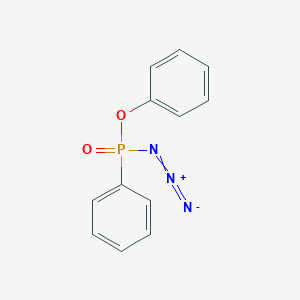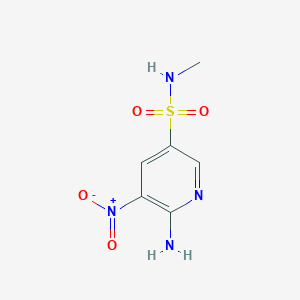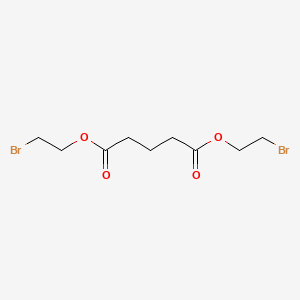
Bis(2-bromoethyl) pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-bromoethyl) pentanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of two bromoethyl groups attached to a pentanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-bromoethyl) pentanedioate typically involves the esterification of pentanedioic acid (glutaric acid) with 2-bromoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bis(2-bromoethyl) pentanedioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative cleavage of the ester groups can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium is used for oxidative cleavage.
Major Products Formed
Nucleophilic Substitution: The major products are substituted esters, depending on the nucleophile used.
Reduction: The major products are the corresponding alcohols.
Oxidation: The major products are carboxylic acids or their derivatives.
Scientific Research Applications
Bis(2-bromoethyl) pentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of bis(2-bromoethyl) pentanedioate depends on its application. In nucleophilic substitution reactions, the bromoethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions. In oxidation reactions, the ester groups are cleaved to form carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
Bis(2-bromoethyl) ether: Similar in structure but lacks the pentanedioate backbone.
Bis(2-chloroethyl) ether: Contains chloroethyl groups instead of bromoethyl groups.
Bis(2-bromoethyl) sulfide: Contains a sulfur atom instead of the pentanedioate backbone.
Uniqueness
Bis(2-bromoethyl) pentanedioate is unique due to its pentanedioate backbone, which imparts specific chemical properties and reactivity. The presence of two bromoethyl groups makes it a versatile intermediate for various chemical transformations.
Properties
CAS No. |
62081-14-5 |
|---|---|
Molecular Formula |
C9H14Br2O4 |
Molecular Weight |
346.01 g/mol |
IUPAC Name |
bis(2-bromoethyl) pentanedioate |
InChI |
InChI=1S/C9H14Br2O4/c10-4-6-14-8(12)2-1-3-9(13)15-7-5-11/h1-7H2 |
InChI Key |
ZBAFTBKQDOKPRB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)OCCBr)CC(=O)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


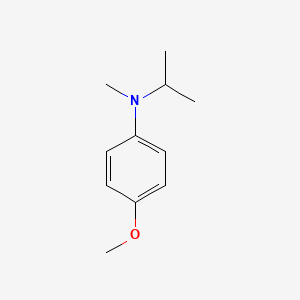
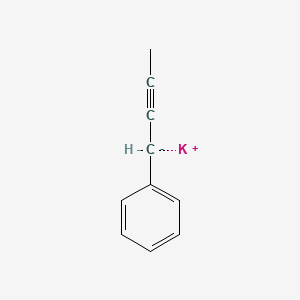
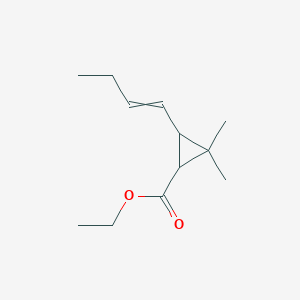
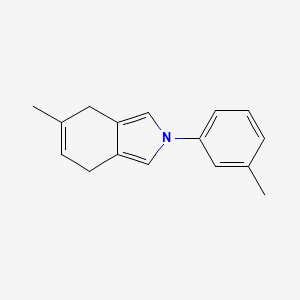

![Acetamide, N-(3-bromo-4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-](/img/structure/B14560728.png)

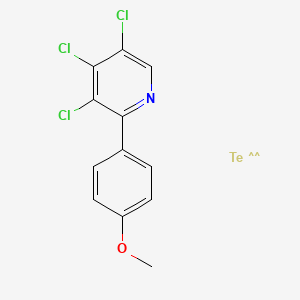
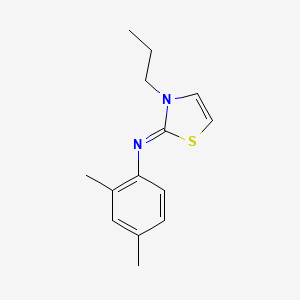
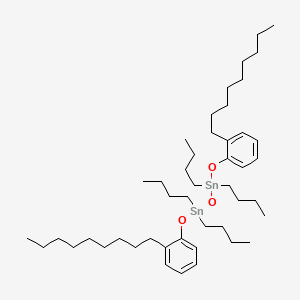
![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3,5-dinitrobenzoate](/img/structure/B14560771.png)

